(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of multiple cancers. The Notch signaling pathway is crucial in cell differentiation, proliferation, and apoptosis. Deregulation of this pathway has been linked to various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma .
Preparation Methods
The synthesis of BMS-983970 involves the structure-activity relationships in the 1,4-benzodiazepinone series. . Specific details on the synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BMS-983970 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs with varying biological activities.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
BMS-983970 has been extensively studied for its anti-tumor activity. It has shown efficacy in T-cell acute lymphoblastic leukemia and solid tumor xenograft models . The compound is used in research to understand the role of the Notch signaling pathway in cancer and to develop targeted therapies. Its applications extend to:
Chemistry: Studying the chemical properties and reactions of the compound.
Biology: Investigating the biological effects of Notch inhibition on cell proliferation and apoptosis.
Medicine: Developing new cancer treatments based on Notch pathway inhibition.
Industry: Potential use in the pharmaceutical industry for the development of anti-cancer drugs
Mechanism of Action
BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain translocates to the nucleus and activates transcription of target genes involved in cell proliferation and survival. By inhibiting γ-secretase, BMS-983970 prevents the activation of the Notch pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
BMS-983970 is unique among Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:
DAPT: A γ-secretase inhibitor used in research to study Notch signaling.
MK-0752: Another γ-secretase inhibitor with applications in cancer research.
BMS-983970 stands out due to its oral administration route, making it more convenient for clinical use compared to intravenous alternatives .
Properties
IUPAC Name |
(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYIWAZSQWERN-WLENULPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)N[C@@H]2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.